
(3Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-5-methyl-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-5-methyl-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C18H18N2O4 and its molecular weight is 326.352. The purity is usually 95%.
BenchChem offers high-quality (3Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-5-methyl-1,3-dihydro-2H-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-5-methyl-1,3-dihydro-2H-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Protective Group Applications
- The 3,4-dimethoxybenzyl group has been utilized as a protecting group for the 2′-hydroxyl group in oligoribonucleotide synthesis. This protective strategy facilitates the synthesis process by providing stability to sensitive functional groups during the chemical reactions, allowing for subsequent removal without harming the integrity of the molecule (Takaku, Ito, & Imai, 1986).
Synthetic Applications
- In synthetic chemistry, the 3,4-dimethoxybenzyl group acts as a versatile moiety. It has been applied in the synthesis of various chemical compounds, demonstrating its utility in forming stable intermediates that can undergo further transformation. This flexibility makes it a valuable tool in constructing complex molecules for research and development (Horita, Yoshioka, Tanaka, Oikawa, & Yonemitsu, 1986).
Reaction Mechanism Studies
- Studies have explored the electrochemical oxidation mechanisms involving compounds with 3,4-dimethoxybenzyl groups. Understanding these mechanisms is crucial for the development of new synthetic methods and the improvement of existing ones, highlighting the compound's role in advancing knowledge on reaction pathways (Sainsbury & Wyatt, 1979).
Biomimetic Applications
- The compound has been studied for its potential in biomimetic applications, such as mimicking natural processes for synthetic purposes. This includes the oxidation of similar structures in studies aiming to replicate natural synthesis pathways or degradation processes, offering insights into the development of environmentally friendly and efficient synthetic strategies (Kumar, Jain, & Chauhan, 2007).
Analytical Chemistry Applications
- The 3,4-dimethoxybenzyl group has been applied in analytical chemistry as a derivatization agent to enhance the detection sensitivity of certain compounds in complex matrices. This application underscores its utility in improving analytical methodologies for detecting and quantifying biological or chemical species (Ishida, Takada, & Yamaguchi, 1997).
Propiedades
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-5-methyl-3-nitrosoindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-11-4-6-14-13(8-11)17(19-22)18(21)20(14)10-12-5-7-15(23-2)16(9-12)24-3/h4-9,21H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNXAKUPAWORKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2N=O)O)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-1-(3,4-dimethoxybenzyl)-3-(hydroxyimino)-5-methyl-1,3-dihydro-2H-indol-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]benzenecarboxamide](/img/structure/B2759515.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-difluorobenzamide](/img/structure/B2759518.png)
![6-[(trifluoromethyl)thio]-1H-indole-2-carboxylic acid](/img/structure/B2759519.png)
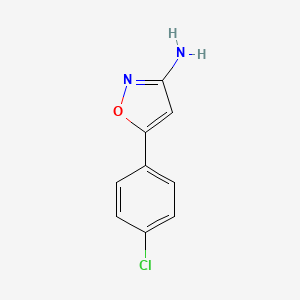
![Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B2759523.png)
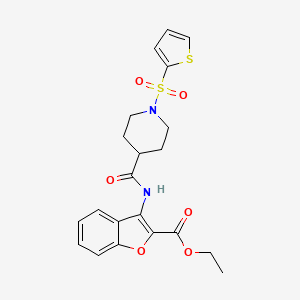
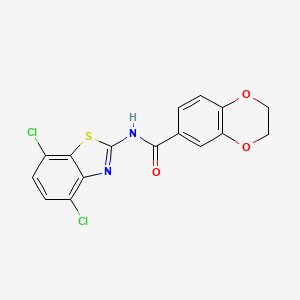
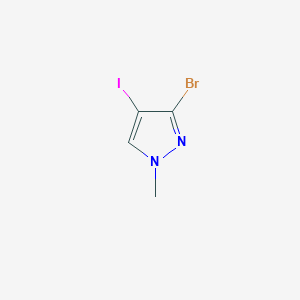
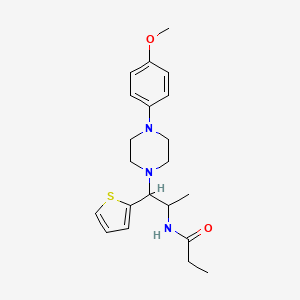

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2759533.png)
![4-{[(2-Oxo-1,3-benzoxazol-3(2H)-YL)acetyl]-amino}benzoic acid](/img/structure/B2759534.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone](/img/structure/B2759535.png)
